molecular formula C12H9ClN2O3 B8543445 methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate

methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate

Cat. No.: B8543445
M. Wt: 264.66 g/mol
InChI Key: JWIDWBMVHOHBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-chloro-8-oxo-7,8-dihydro-6H-pyrido[3,4-b]pyrrolizine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family This compound is characterized by its unique structure, which includes a pyrido[3,4-b]pyrrolizine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable chlorinating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization and chlorination processes efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-8-oxo-7,8-dihydro-6H-pyrido[3,4-b]pyrrolizine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolizine compounds .

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate include other pyrrolizine derivatives and heterocyclic compounds with analogous structures, such as:

Uniqueness

What sets this compound apart is its specific functional groups and the resulting chemical reactivity. Its unique structure allows for targeted modifications, making it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate

InChI

InChI=1S/C12H9ClN2O3/c1-18-12(17)7-5-15-8-2-3-14-11(13)6(8)4-9(15)10(7)16/h2-4,7H,5H2,1H3

InChI Key

JWIDWBMVHOHBSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN2C3=C(C=C2C1=O)C(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (12.5 g, 59 mmol) in THF (116 mL)-toluene (460 mL) were added a 1.0 M TBF solution of potassium tert-butoxide (64 mL, 64 mmol) and methyl acrylate (55 mL, 611 mmol). The resulting mixture was heated at 100° C. for 18 h. After this time, the suspension was cooled to room temperature and it was poured into a mixture of saturated aqueous NH4Cl (400 mL) and hexanes (400 mL). The solids were decanted, filtered and washed with H2O and hexanes to provide the title compound.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
116 mL
Type
solvent
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
[Compound]
Name
TBF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Three

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